molecular formula C12H19NO4 B3092759 (R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid CAS No. 1234692-71-7

(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid

Cat. No. B3092759
CAS RN: 1234692-71-7
M. Wt: 241.28
InChI Key: ILEWJXYUGXQFLG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid, also known as Boc-L-2-Amino-6-hexynoic acid, is a synthetic amino acid that has been widely used in scientific research. It is an important building block for the synthesis of peptides and proteins, and it has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acido-6-hexynoic acid is an amino acid that can be incorporated into peptides and proteins. It can form covalent bonds with other molecules through its alkyne group, which can be used to label and detect proteins in biological systems. (R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acido-6-hexynoic acid can also be used to modify the properties of peptides and proteins, such as their hydrophobicity and charge.
Biochemical and physiological effects:
(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acido-6-hexynoic acid has been shown to have a range of biochemical and physiological effects. It has been used to modify the activity of enzymes, such as proteases and kinases, by incorporating it into their substrate peptides. (R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acido-6-hexynoic acid has also been used to study protein-protein interactions and protein folding.

Advantages and Limitations for Lab Experiments

(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acido-6-hexynoic acid has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in high yields and purity. It can be incorporated into peptides and proteins with high efficiency and specificity. However, (R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acido-6-hexynoic acid has some limitations, such as its low solubility in aqueous solutions and its potential toxicity to cells.

Future Directions

(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acido-6-hexynoic acid has many potential future directions in scientific research. It can be used to study protein-protein interactions and enzyme mechanisms in more detail. It can also be used to develop new drugs and therapies that target specific proteins and enzymes. In addition, (R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acido-6-hexynoic acid can be used to develop new methods for protein labeling and detection in biological systems.

Scientific Research Applications

(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acido-6-hexynoic acid has been widely used in scientific research for the synthesis of peptides and proteins. It has been used to modify the properties of peptides and proteins, such as their solubility, stability, and bioactivity. (R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acido-6-hexynoic acid has also been used to study protein-protein interactions and enzyme mechanisms.

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h1,9H,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEWJXYUGXQFLG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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